2-Bromo-3-fluoro-4-nitrophenol
Overview
Description
2-Bromo-3-fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It is a derivative of m-fluoronitrobenzene .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-4-nitrophenol involves a series of chemical reactions. For instance, 3-Fluoro-2-nitrophenol can be used as a raw material in the synthesis of 4-Bromo-3-fluoro-2-nitrophenol . The synthesis process involves the use of various chemical reagents and specific reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-4-nitrophenol can be analyzed using various techniques such as X-ray diffraction . The molecular weight of this compound is approximately 235.995 Da .Chemical Reactions Analysis
2-Bromo-3-fluoro-4-nitrophenol can participate in various chemical reactions. For instance, it can be used in the solid phase synthesis of benzimidazoles and quinoxalin-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-fluoro-4-nitrophenol include a predicted boiling point of 275.1±35.0 °C and a predicted density of 1.965±0.06 g/cm3 .Scientific Research Applications
I have conducted a search for the unique applications of “2-Bromo-3-fluoro-4-nitrophenol” in scientific research, but unfortunately, the available information does not provide a detailed analysis of six to eight specific applications as requested.
This compound is often mentioned in the context of chemical synthesis and as an intermediate in various reactions. For instance, similar compounds have been used in solid-phase synthesis and as intermediates in drug synthesis, such as anti-tumor, anti-inflammatory, and anti-viral agents . However, without more detailed research articles or databases, it’s challenging to provide a comprehensive analysis with separate sections for each unique application.
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-fluoro-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENHOWWFFRZGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-nitrophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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